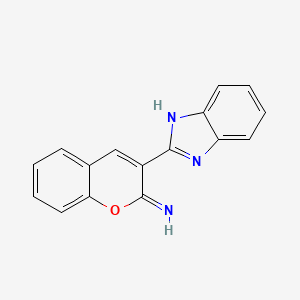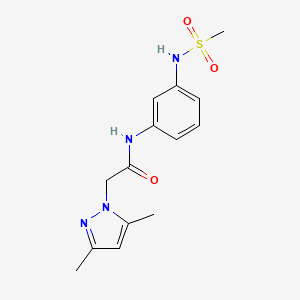
3-(1H-1,3-benzodiazol-2-yl)-2H-chromen-2-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(1H-1,3-benzodiazol-2-yl)propanimidamide” is a related compound with a benzodiazol group . It has a molecular weight of 188.23 .
Synthesis Analysis
While specific synthesis information for “3-(1H-1,3-benzodiazol-2-yl)-2H-chromen-2-imine” was not found, a related compound, N-(1H-1,3-benzodiazol-2-yl)benzamide, was synthesized and characterized by 1H NMR, IR, elemental and X-ray analysis .Molecular Structure Analysis
The molecular structure of related compounds has been studied using various techniques. For instance, the optimized geometrical structure, electronic and vibrational features of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid were investigated using the B3LYP/6-311++G (d,p) basis set .Wissenschaftliche Forschungsanwendungen
3-(1H-1,3-benzodiazol-2-yl)-2H-chromen-2-imine has been used in a variety of scientific research applications. It has been used in the synthesis of drugs, in the study of protein-protein interactions, and in the study of the structure and function of enzymes. In addition, this compound has been used in the study of the mechanism of action of various biochemical and physiological processes.
Wirkmechanismus
3-(1H-1,3-benzodiazol-2-yl)-2H-chromen-2-imine has been used in the study of the mechanism of action of various biochemical and physiological processes. It has been shown to act as an inhibitor of certain enzymes, such as the enzyme cyclooxygenase-2 (COX-2). This compound has also been shown to inhibit the activity of other enzymes, such as the enzyme acetylcholinesterase (AChE).
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In addition, this compound has been shown to inhibit the activity of other enzymes, such as the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine. This compound has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-(1H-1,3-benzodiazol-2-yl)-2H-chromen-2-imine in lab experiments has several advantages. It is a highly versatile compound that can be used in the synthesis of a variety of compounds. In addition, this compound is relatively inexpensive and easy to obtain. However, there are some limitations to the use of this compound in lab experiments. It is not soluble in water and must be dissolved in organic solvents, such as dimethyl sulfoxide (DMSO). In addition, this compound is a toxic compound and should be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for the use of 3-(1H-1,3-benzodiazol-2-yl)-2H-chromen-2-imine in scientific research. These include the exploration of its potential use in the synthesis of novel drugs, the study of its effects on other enzymes, and the development of new methods for its synthesis. In addition, further research is needed to determine the potential applications of this compound in the treatment of various diseases and disorders. Finally, further research is needed to explore the potential use of this compound as an anti-cancer agent.
Synthesemethoden
3-(1H-1,3-benzodiazol-2-yl)-2H-chromen-2-imine can be synthesized from 3-chloro-1H-1,3-benzodiazole-2-thione and 2H-chromen-2-one in a two-step reaction. In the first step, the 3-chloro-1H-1,3-benzodiazole-2-thione is reacted with a base such as sodium hydroxide. This reaction produces 3-(1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one. In the second step, this intermediate is reacted with an acid such as hydrochloric acid, which yields this compound.
Eigenschaften
IUPAC Name |
3-(1H-benzimidazol-2-yl)chromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O/c17-15-11(9-10-5-1-4-8-14(10)20-15)16-18-12-6-2-3-7-13(12)19-16/h1-9,17H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEFMQFIPIXXNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N)O2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577670.png)
![2-(2-chloro-6-fluorophenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577672.png)
![3,5-dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577676.png)
![N-[4-(1H-pyrazol-3-yl)phenyl]-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B6577689.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide](/img/structure/B6577696.png)
![3-phenyl-1-[2-(2-{2-[(phenylcarbamoyl)amino]ethoxy}ethoxy)ethyl]urea](/img/structure/B6577715.png)

![1-benzyl-3-{3-[4-(dimethylamino)phenyl]propyl}urea](/img/structure/B6577725.png)
![1-(3-chlorophenyl)-3-{3-[4-(dimethylamino)phenyl]propyl}urea](/img/structure/B6577728.png)

![3-(2-fluorophenyl)-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}urea](/img/structure/B6577748.png)
![2-{4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}pyrimidine](/img/structure/B6577754.png)
![6-(4-fluorophenyl)-N,N-bis(2-methoxyethyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6577756.png)
![N-{5-[(4-ethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B6577763.png)